molecular formula C21H22F3N5O3S B10836932 1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No.: B10836932
M. Wt: 481.5 g/mol
InChI Key: UVRFHLLVIGMMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US9073931, E1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Industrial Production Methods

Industrial production of US9073931, E1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

US9073931, E1: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

US9073931, E1: has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study liver X receptor modulation and its effects on lipid metabolism.

    Biology: Investigated for its role in regulating gene expression related to cholesterol homeostasis and inflammation.

    Medicine: Potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.

    Industry: Used in the development of new drugs targeting liver X receptors.

Comparison with Similar Compounds

US9073931, E1: is unique among liver X receptor modulators due to its specific structural features and binding affinity. Similar compounds include:

Properties

Molecular Formula

C21H22F3N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

1-[2-(7-methylsulfonyl-1-propan-2-yl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-4-(trifluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C21H22F3N5O3S/c1-11(2)17-19-26-15-6-5-13(33(4,31)32)9-16(15)28(19)7-8-29(17)20-25-10-14(12(3)30)18(27-20)21(22,23)24/h5-6,9-11,17H,7-8H2,1-4H3

InChI Key

UVRFHLLVIGMMMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=NC3=C(N2CCN1C4=NC=C(C(=N4)C(F)(F)F)C(=O)C)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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